2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione
Overview
Description
2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione: is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Mode of Action
The mode of action involves the compound binding to its target(s). Given its benzofuran and isoindole moieties, we can speculate on potential interactions:
- Benzofuran Ring : Benzofuran derivatives often exhibit diverse biological activities due to their unique structural features. They can interact with enzymes, receptors, or other cellular components .
- Isoindole Ring : Isoindole compounds are known for their pharmacological properties. They may modulate enzymatic activity, signal transduction pathways, or gene expression .
Action Environment
Environmental factors play a crucial role:
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione typically involves the following steps:
Bromination: The starting material, benzofuran, undergoes bromination to introduce a bromine atom at the 5-position of the benzofuran ring.
Methylation: The brominated benzofuran is then subjected to a methylation reaction to attach a methyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the bromine position .
Scientific Research Applications
Chemistry: 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as an anti-tumor and antibacterial agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine: The compound’s anti-tumor and antibacterial properties are of particular interest in medicinal chemistry. Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and bacterial infections .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science and chemical engineering .
Comparison with Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the bromine and isoindole-1,3-dione moieties.
5-Bromobenzofuran: This compound has a similar structure but does not contain the isoindole-1,3-dione group.
Isoindole-1,3-dione Derivatives: Compounds with the isoindole-1,3-dione structure but without the benzofuran moiety.
Uniqueness: 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione is unique due to the combination of the benzofuran and isoindole-1,3-dione structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(5-bromo-1-benzofuran-2-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO3/c18-11-5-6-15-10(7-11)8-12(22-15)9-19-16(20)13-3-1-2-4-14(13)17(19)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVHLQYCINZALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(O3)C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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